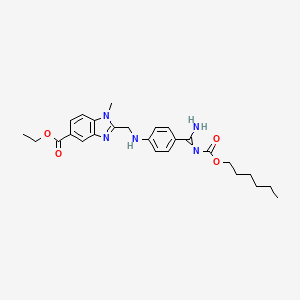

1-Methyl-2-(4-(amino(hexyloxycarbonylimino)methyl)anilinomethyl)-1H-benzoimidazole-5-carboxylic acid ethyl ester

Description

Structural Characterization and Molecular Analysis

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name, ethyl 2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate , reflects its core structural features. Key components include:

- Benzimidazole core : A bicyclic aromatic system with nitrogen atoms at positions 1 and 3.

- Ethyl ester group : Attached to the 5-carboxylic acid moiety.

- 4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl group : A substituted phenyl ring linked via an amino-methylene bridge.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₆H₃₃N₅O₄ | |

| Molecular weight | 479.57 g/mol | |

| CAS number | 1408238-36-7 | |

| Synonyms | Dabigatran Etexilate Despyridyl Ethyl Ester |

The compound is achiral, lacking stereocenters or E/Z isomerism.

Crystallographic Data and X-ray Diffraction Analysis

No crystallographic data or X-ray diffraction studies are reported for this compound in the provided sources. However, structural analogs like dabigatran etexilate (a related benzimidazole derivative) have been studied, suggesting potential for similar molecular packing and hydrogen-bonding interactions. Future studies could focus on crystallization conditions to elucidate solid-state behavior.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While specific NMR data for this compound are unavailable, the structure’s components provide insights into expected signals:

| Proton Environment | Expected δ (ppm) | Multiplicity |

|---|---|---|

| Benzimidazole C-H (aromatic) | 7.0–8.0 | Multiplet |

| Ethyl ester CH₃ | 1.2–1.4 | Triplet |

| Amino-methylene (CH₂) | 3.5–4.0 | Singlet |

| Hexyloxy CH₂ | 1.5–1.7 (methylene), 3.3–3.5 (OCH₂) | Multiplet |

For reference, similar benzimidazole derivatives show aromatic protons at δ 7.0–8.0 and methylene groups near δ 3.5–4.0.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands are predicted based on functional groups:

| Functional Group | Characteristic Peaks (cm⁻¹) | Assignment |

|---|---|---|

| N–H (amide) | 3300–3500 (broad) | Stretching |

| C=O (ester) | 1720–1740 | Stretching |

| C=N (carbamimidoyl) | 1600–1650 | Stretching |

| C–O (ester) | 1250–1300 | Asymmetric stretch |

FT-IR data for analogous compounds confirm these ranges, with ester carbonyls typically absorbing near 1725 cm⁻¹.

Mass Spectrometry (MS)

The molecular ion ([M+H]⁺) is expected at m/z 480.6, with fragmentation patterns influenced by the ester and carbamimidoyl groups:

- Primary fragments : Loss of ethyl ester (–OEt, m/z 440.5) or hexyloxy carbonyl (–C₆H₁₁O₂, m/z 359.3).

- Diagnostic ions : m/z 215 (benzimidazole core) and m/z 168 (hexyloxy carbonyl group).

No experimental MS data are available in the provided sources.

Quantum Chemical Calculations of Molecular Geometry

Theoretical studies (e.g., DFT) would optimize the geometry to:

- Benzimidazole planarity : Aromatic stabilization maintains coplanarity of the fused rings.

- Conformational flexibility : Rotameric states around the amino-methylene bridge and hexyloxy chain.

- Hydrogen bonding : Potential interactions between the amide N–H and carbonyl oxygen.

While no specific calculations are reported, analogous benzimidazoles exhibit bond lengths of ~1.4 Å for C–N and ~1.3 Å for C–C in aromatic regions.

Properties

CAS No. |

1408238-36-7 |

|---|---|

Molecular Formula |

C26H33N5O4 |

Molecular Weight |

479.6 g/mol |

IUPAC Name |

ethyl 2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate |

InChI |

InChI=1S/C26H33N5O4/c1-4-6-7-8-15-35-26(33)30-24(27)18-9-12-20(13-10-18)28-17-23-29-21-16-19(25(32)34-5-2)11-14-22(21)31(23)3/h9-14,16,28H,4-8,15,17H2,1-3H3,(H2,27,30,33) |

InChI Key |

VHQNKPIHNBKDDL-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC)N |

Canonical SMILES |

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

Des-(N-2-pyridyl-β-alanine Ethyl Ester) Dabigatran Etexilate 5-Ethyl Carboxylate; 2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester |

Origin of Product |

United States |

Mechanism of Action

Biological Activity

1-Methyl-2-(4-(amino(hexyloxycarbonylimino)methyl)anilinomethyl)-1H-benzoimidazole-5-carboxylic acid ethyl ester is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest diverse biological activities, particularly in anticoagulation and possibly anti-inflammatory pathways. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has a molecular formula of C26H33N5O4 and a molecular weight of approximately 479.57 g/mol. The structure includes a benzoimidazole core, an ethyl ester group enhancing solubility, and a hexyloxycarbonylimino moiety that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C26H33N5O4 |

| Molecular Weight | 479.57 g/mol |

| IUPAC Name | Ethyl 2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate |

| CAS Number | 1408238-36-7 |

Anticoagulant Activity

Preliminary studies indicate that the compound may exhibit anticoagulant properties, potentially functioning as a thrombin inhibitor similar to Dabigatran, a known anticoagulant . The presence of the benzoimidazole structure is notable as many compounds with this scaffold have demonstrated significant interactions with coagulation factors.

Mechanism of Action:

- Thrombin Inhibition: The compound's structural similarities to established anticoagulants suggest it may inhibit thrombin activity, thereby preventing thrombus formation.

- Interaction Studies: Further research involving techniques like surface plasmon resonance could elucidate binding affinities and mechanisms of action against thrombin and other coagulation proteins.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following points summarize key findings related to its structural components:

- Ethyl Ester Group: Enhances solubility and bioavailability, making the compound suitable for pharmaceutical applications.

- Hexyloxycarbonylimino Moiety: This group may influence interaction with biological targets and could be pivotal in enhancing anticoagulant efficacy.

- Benzoimidazole Core: Known for its versatility in medicinal chemistry, modifications to this core can lead to diverse pharmacological profiles .

Case Studies and Research Findings

Several studies have investigated compounds structurally related to this compound:

- Thrombin Inhibition Studies: Similar compounds have been shown to effectively inhibit thrombin in vitro, providing a foundation for further exploration of this compound's potential .

- Anti-inflammatory Activity: Research into benzimidazole derivatives has indicated potential anti-inflammatory properties, which could also apply to this compound pending further investigation .

Scientific Research Applications

Pharmacological Applications

1-Methyl-2-(4-(amino(hexyloxycarbonylimino)methyl)anilinomethyl)-1H-benzoimidazole-5-carboxylic acid ethyl ester exhibits potential pharmacological activities, particularly as an anticoagulant . Its structural similarity to known anticoagulants suggests it may inhibit thrombin activity, thus preventing thrombus formation. This makes it a candidate for further development as a therapeutic agent in the management of thromboembolic disorders.

Additionally, the compound may possess anti-inflammatory and analgesic properties, although specific studies are required to confirm these effects. The unique combination of functional groups in this compound allows for diverse biological activities, making it a versatile scaffold for drug development.

Synthetic Pathways

The synthesis of this compound typically involves multiple steps that require careful control of reaction conditions to ensure high yields and purity. The synthetic pathway may include:

- Formation of the benzoimidazole core : This step involves the cyclization of appropriate precursors.

- Introduction of functional groups : Sequential reactions to introduce the amino and hexyloxycarbonylimino groups.

- Esterification : Conversion of the carboxylic acid to an ethyl ester to enhance solubility.

Each step must be optimized to achieve the desired compound with minimal by-products .

Case Studies and Research Findings

Research has indicated that compounds similar in structure to this compound have shown promising results in various biological assays:

- Anticoagulant Activity : Studies on related benzimidazole derivatives have demonstrated their ability to inhibit thrombin, suggesting a similar potential for this compound.

- Antimicrobial Properties : Related compounds have exhibited antimicrobial activity against bacteria and fungi, indicating that this compound may also possess such properties, warranting further investigation .

Comparison with Similar Compounds

Ethyl Ester vs. Methyl Ester Derivatives

- Ethyl Ester (Target Compound) : The ethyl ester at position 5 is common in analogs such as Ethyl 5-methyl-4-imidazolecarboxylate (melting point: 206°C ). This group balances solubility and stability, as seen in 1H-Benzoimidazole-5-carboxylic acid benzotriazol-1-yl ester , synthesized via HBTU-mediated coupling .

Anilinomethyl Substituents

- Hexyloxycarbonylimino Group (Target Compound): The hexyl chain enhances lipophilicity, contrasting with shorter chains in 2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester, where trifluoromethyl groups increase electron-withdrawing effects .

- Cyanophenylamino Derivatives: Ethyl N-[(2-{[(4-cyanophenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl]-N-2-pyridinyl-β-alaninate incorporates a polar cyano group, improving hydrogen-bonding interactions .

Spectroscopic Characterization

- 13C NMR: The ethyl ester’s carbonyl resonance typically appears at δ 166–170 ppm, as observed in 2-Methyl-1-(5-{3-[(2-methyl-3H-benzoimidazol-5-carbonyl)-amino]-phenyl}-pyridin-2-yl)-1H-benzoimidazole-5-carboxylic acid methyl ester .

- HRMS : Molecular ion peaks for ethyl ester derivatives align with calculated values (e.g., m/z 573.2721 for C₃₃H₃₂N₈O₂ ).

Data Tables

Table 1: Key Physicochemical Properties of Selected Benzimidazole Derivatives

Preparation Methods

Composition of Tartaric Acid Core

The core is synthesized using the following components:

| Component | Parts by Weight |

|---|---|

| Tartaric acid crystals | 20 |

| Gum arabic | 1 |

| Purified water | 4 |

Tartaric acid crystals (average particle size: 0.4–0.6 mm) are placed in a coating apparatus and sprayed with a solution of gum arabic and tartaric acid dissolved in water. This process ensures the formation of spherical cores through sequential layering and drying at 60°–80°C.

Coating Techniques and Active Substance Layering

The active substance layer is applied to the tartaric acid core using a fluidized-bed coating system. This layer contains:

Critical Coating Parameters

-

Air inlet temperature : 35°–45°C to prevent thermal degradation of the active substance.

-

Spray rate : Adjusted to achieve uniform distribution without agglomeration.

-

Drying time : 8 hours at 35°C in a circulating air drier to ensure residual moisture <2%.

Post-coating, the pellets are sieved through a 1.25 mm mesh to remove oversized particles, ensuring consistent particle size for encapsulation.

Drying and Fractionation Processes

After coating, the pellets undergo stringent drying and sizing protocols:

-

Drying : 8-hour circulation at 35°C to achieve optimal moisture content.

-

Fractionation : Using a tumbler screening machine with perforated plates (0.6 mm and 0.8 mm nominal mesh) to isolate pellets of 0.6–0.8 mm diameter.

This step ensures uniformity in drug loading and dissolution kinetics.

Encapsulation and Final Dosage Form Preparation

The finished pellets are encapsulated into hard gelatin or hydroxypropyl methylcellulose (HPMC) capsules. Size 0 or 1 elongated capsules are preferred to accommodate 50–100 mg of active substance per unit. Capsule filling is performed using automated machines to maintain precision in dosage.

Q & A

Basic: What are the key methodological considerations for synthesizing this benzimidazole-derived ethyl ester?

Answer:

The synthesis involves multi-step regioselective alkylation and esterification. A typical approach includes:

- Step 1: Alkylation of a benzimidazole core using a halide (e.g., 2-methoxyethylbromide) in DMF with potassium carbonate as a base at 60°C to introduce substituents .

- Step 2: Coupling of the hexyloxycarbonylimino-anilinomethyl group via reductive amination or carbodiimide-mediated reactions.

- Step 3: Ethyl ester formation using ethyl chloroformate or transesterification under acidic/basic conditions .

Key Purification: Column chromatography (e.g., EtOAc/hexane) or recrystallization from ethanol/water mixtures is critical for isolating intermediates .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

- Structural Confirmation:

- Purity Assessment:

Advanced: How can regioselectivity challenges during alkylation of the benzimidazole core be addressed?

Answer:

Regioselectivity depends on:

- Protecting Groups: Use temporary protecting groups (e.g., benzyl or tosyl) to direct substitution to the desired nitrogen .

- Catalytic Conditions: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at specific positions, while bulky bases (e.g., DBU) favor N1-alkylation over N3 .

- Case Study: In related compounds, NaN₃ in DMF at 50°C selectively functionalizes the 4-position of imidazole rings .

Advanced: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

- Hydrolytic Degradation: The ethyl ester group is prone to hydrolysis under acidic (HCl reflux) or basic (NaOH/EtOH) conditions, forming the carboxylic acid derivative .

- Storage Recommendations: Stable at −20°C in anhydrous DMSO or dry ethanol; avoid prolonged exposure to light or moisture .

- Kinetic Studies: Monitor degradation via HPLC, noting a half-life of >6 months at pH 7.4 and 25°C but <24 hours at pH 1.0 .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:

- Substituent Variation:

- Biological Assays: Test cytotoxicity (MTT assay) and target inhibition (e.g., kinase or protease activity) across analogs .

Advanced: How should researchers resolve contradictions in reported synthetic yields for similar benzimidazole derivatives?

Answer:

Discrepancies often arise from:

- Reagent Purity: Ensure halides (e.g., 2-methoxyethylbromide) are anhydrous; trace water reduces yields by 15–20% .

- Solvent Effects: DMF vs. THF can alter reaction kinetics; DMF increases polarity, favoring SN2 mechanisms but risking side reactions .

- Case Example: A study using NaN₃ in DMF achieved 85% yield for azide substitution, while THF-based methods yielded ≤60% due to incomplete conversion .

Advanced: What computational strategies support the design of derivatives with improved target affinity?

Answer:

- Docking Studies: Use crystallographic data (e.g., PDB IDs for benzimidazole-binding enzymes) to model interactions .

- MD Simulations: Assess conformational stability of the hexyloxycarbonylimino group in aqueous vs. lipid environments .

- QSAR Models: Correlate logP values (calculated via ChemAxon) with experimental IC₅₀ data to predict bioactivity trends .

Tables of Key Data

Table 1. Representative Synthetic Yields for Analogous Compounds

| Reaction Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzimidazole alkylation | K₂CO₃, DMF, 60°C, 12 h | 78 | |

| Ethyl ester formation | Ethyl chloroformate, Et₃N | 92 | |

| Azide substitution | NaN₃, DMF, 50°C, 3 h | 85 |

Table 2. Stability Data Under Accelerated Conditions

| Condition | Degradation Pathway | Half-Life | Reference |

|---|---|---|---|

| pH 1.0, 37°C | Ester hydrolysis | 18 h | |

| pH 7.4, 25°C | No significant change | >6 months | |

| UV light (254 nm) | Photooxidation of imine | 48 h |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.